4-Bromo-1-hydroxynaphthalene-2-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-hydroxynaphthalene-2-carbonyl azide: is an organic compound with the molecular formula C11H6BrN3O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, hydroxyl, and azide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide typically involves multiple steps. One common method starts with the bromination of 1-hydroxynaphthalene to introduce the bromine atom at the 4-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Scientific Research Applications
Chemistry: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules .
Biology and Medicine: The compound’s azide group makes it useful in bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide primarily involves its azide group. The azide group is highly reactive and can participate in various chemical transformations. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and replacing other leaving groups . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N2) in the process .
Comparison with Similar Compounds
4-Bromo-1-hydroxynaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.
1-Hydroxy-2-naphthoic acid: Lacks the bromine and azide groups but has a similar naphthalene core.
2-Bromo-1-naphthol: Similar structure but lacks the carbonyl and azide groups.
Uniqueness: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The combination of bromine, hydroxyl, and azide groups in a single molecule allows for diverse chemical transformations and applications .
Properties
CAS No. |
57233-78-0 |
---|---|
Molecular Formula |
C11H6BrN3O2 |
Molecular Weight |
292.09 g/mol |
IUPAC Name |
4-bromo-1-hydroxynaphthalene-2-carbonyl azide |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-5-8(11(17)14-15-13)10(16)7-4-2-1-3-6(7)9/h1-5,16H |
InChI Key |
BKPUIZRSZKFLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)N=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.